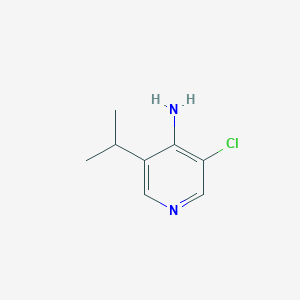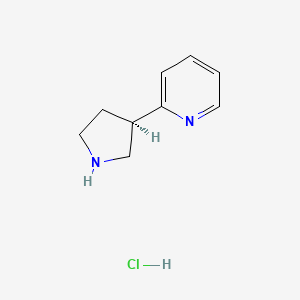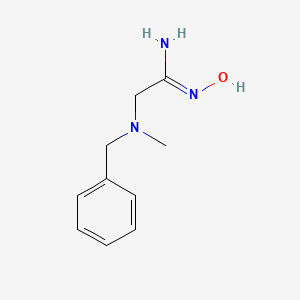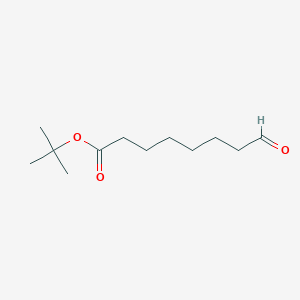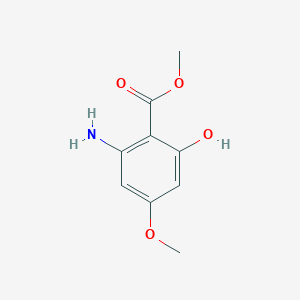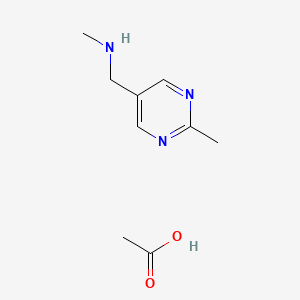
4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H5BrFNO It is a derivative of benzonitrile, featuring bromine, fluorine, and hydroxymethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile typically involves multi-step reactions. One common method starts with the bromination of 2-fluorobenzonitrile using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C. This is followed by a hydroxymethylation step using formaldehyde and a base such as sodium hydroxide (NaOH) to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki cross-coupling reactions with phenyl boronic acid.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Formaldehyde and Sodium Hydroxide (NaOH): Used for hydroxymethylation.
Potassium Permanganate (KMnO4): Used for oxidation.
Lithium Aluminum Hydride (LiAlH4): Used for reduction.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of 4-Bromo-2-fluoro-3-carboxybenzonitrile.
Reduction: Formation of 4-Bromo-2-fluoro-3-(hydroxymethyl)benzylamine.
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of heterocycles and liquid crystals.
Pharmaceutical Research: Potential use in the development of new drugs due to its unique functional groups.
Material Science: Used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in these reactions. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzonitrile: Lacks the fluorine and hydroxymethyl groups, making it less versatile in certain reactions.
2-Fluorobenzonitrile: Lacks the bromine and hydroxymethyl groups, limiting its reactivity in substitution reactions.
4-Bromo-2-fluoroaniline: Contains an amino group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile is unique due to the combination of bromine, fluorine, and hydroxymethyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and material science.
Propiedades
Fórmula molecular |
C8H5BrFNO |
|---|---|
Peso molecular |
230.03 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H5BrFNO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,12H,4H2 |
Clave InChI |
YECCBMQSZXJGGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C#N)F)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


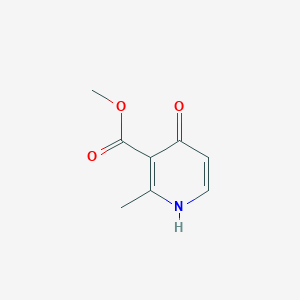
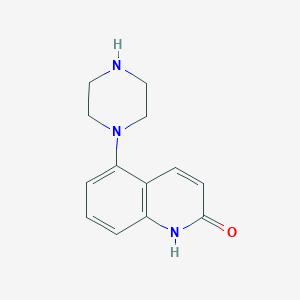
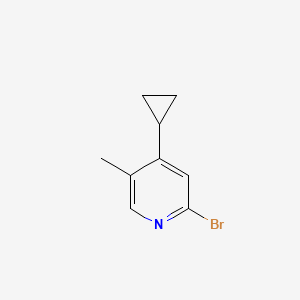
![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)


